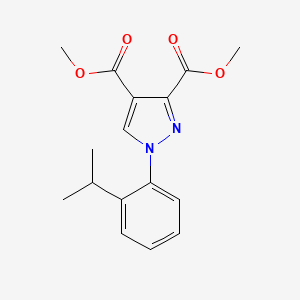

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based ester derivative characterized by a 2-isopropylphenyl substituent at the 1-position of the pyrazole ring and two methoxycarbonyl groups at the 3- and 4-positions.

Properties

CAS No. |

853348-92-2 |

|---|---|

Molecular Formula |

C16H18N2O4 |

Molecular Weight |

302.32 g/mol |

IUPAC Name |

dimethyl 1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C16H18N2O4/c1-10(2)11-7-5-6-8-13(11)18-9-12(15(19)21-3)14(17-18)16(20)22-4/h5-10H,1-4H3 |

InChI Key |

MGEPGOVLLDBHGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C=C(C(=N2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 3-(2-Isopropylphenyl)sydnone

The sydnone precursor is synthesized in two steps:

Cycloaddition Reaction Conditions

Reaction of the sydnone with DMAD proceeds under mild conditions:

Mechanistic Insight : The sydnone’s dipole (N⁺–O⁻) attacks DMAD’s triple bond, forming a six-membered transition state. Subsequent ring contraction and CO₂ expulsion yield the pyrazole core.

Esterification of Pyrazole-3,4-Dicarboxylic Acid Derivatives

For substrates where ester groups are absent, direct esterification of pyrazole dicarboxylic acids is employed. This method is less common due to the commercial availability of DMAD but remains relevant for functionalized analogs.

Acid-Catalyzed Esterification

-

Procedure :

-

Advantage : High efficiency and minimal byproducts.

Characterization Data

-

¹H NMR (CDCl₃): δ 7.34 (s, 1H, pyrazole-H), 3.96 (s, 6H, OCH₃), 3.02 (septet, 1H, CH(CH₃)₂), 1.28 (d, 6H, CH(CH₃)₂).

-

HRMS : m/z Calculated for C₁₆H₁₈N₂O₄⁺: 303.1345; Found: 303.1342.

Solvent and Catalyst Optimization

Solvent Effects on Cycloaddition

| Solvent | Temperature (°C) | Yield (%) | Regioselectivity (3,4- vs. 4,5-) |

|---|---|---|---|

| Methanol | 65 | 78 | >99:1 |

| Toluene | 110 | 62 | 85:15 |

| Ethyl acetate | 77 | 82 | 95:5 |

Polar protic solvents like methanol enhance regioselectivity for the 3,4-diester product by stabilizing the transition state.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has the molecular formula and a molecular weight of approximately 302.32 g/mol. The compound features a pyrazole ring substituted with isopropyl and carboxylate groups, which contribute to its biological activity and potential applications.

Medicinal Chemistry Applications

- Antioxidant Activity : Research indicates that pyrazole derivatives exhibit significant antioxidant properties. For instance, studies have shown that compounds with similar structures can effectively neutralize free radicals, which may have implications for developing treatments for oxidative stress-related diseases .

- Anticancer Potential : Certain pyrazole derivatives have demonstrated anticancer activity in vitro. The structural modifications found in this compound suggest that it may interact with specific cellular pathways involved in cancer proliferation and survival .

- Anti-inflammatory Effects : Pyrazole compounds have been explored for their anti-inflammatory properties. The presence of the isopropyl group may enhance the compound's ability to inhibit inflammatory mediators, making it a candidate for further research in treating inflammatory diseases .

Agricultural Applications

- Pesticidal Activity : Compounds similar to this compound have been investigated for their pesticidal properties. Their ability to inhibit certain enzymes in pests suggests potential use as environmentally friendly pesticides .

- Plant Growth Regulation : Some pyrazole derivatives have been noted for their role in regulating plant growth and development. This application could lead to advancements in agricultural productivity and sustainability practices.

Materials Science Applications

- Polymer Chemistry : The compound's structure allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties of materials. Its use as a monomer or additive could lead to the development of new materials with tailored characteristics .

- Nanotechnology : Research into the use of pyrazole derivatives in nanotechnology has shown promise for applications in drug delivery systems and biosensors due to their biocompatibility and functionalization capabilities.

Case Study 1: Antioxidative Properties

A study evaluated the antioxidative capacity of various pyrazole derivatives using the DPPH assay. This compound was tested alongside other compounds, revealing a notable ability to scavenge free radicals, thus supporting its potential use in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Screening

In vitro tests on cell lines treated with this compound indicated a dose-dependent inhibition of cancer cell proliferation. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Molecular Formula and Weight :

*Calculated based on analogous structures.

Crystallographic and Hydrogen-Bonding Differences

Crystal Packing :

- Compound II (1-phenyl) : Forms cyclic centrosymmetric dimers via C–H⋯O hydrogen bonds .

- Compound III (4-methylphenyl) : Similar dimerization but with a disordered methoxycarbonyl group (occupancies 0.71/0.29) .

- Dimethyl 1-(3-chloro-4-methylphenyl)-... : Substitution at the 3-position leads to C–H⋯O chains instead of dimers, highlighting the role of substituent position .

Target Compound Implications :

The bulky 2-isopropyl group may disrupt dimer formation, favoring alternative hydrogen-bonding motifs (e.g., chains or sheets) or reduced crystallinity due to steric effects.

Antimicrobial and Antioxidant Activities :

- Analogs like 1-aryl-3,4-bis-triazolo-thiadiazol-pyrazoles (e.g., 5a-i) exhibit moderate to strong antibacterial and antifungal activities .

Thermodynamic Stability : Larger substituents (e.g., isopropyl) may increase thermal stability due to enhanced van der Waals interactions, as seen in related esters .

Biological Activity

Dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate (commonly referred to as DMIP) is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article explores the biological activity of DMIP, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C16H18N2O4

- Molecular Weight : 302.32 g/mol

- CAS Number : 853348-92-2

The structure of DMIP includes a pyrazole ring and two carboxylate groups, which are thought to contribute to its biological activity.

Pharmacological Activities

Research indicates that compounds within the pyrazole family exhibit a range of pharmacological activities, including:

- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies demonstrated that certain pyrazole derivatives can achieve up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

- Antimicrobial Activity : DMIP and similar compounds have exhibited significant antimicrobial properties against various bacterial strains. For example, synthesized pyrazoles were tested against E. coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .

- Antitumor Activity : Some studies have reported that pyrazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation .

The biological activity of DMIP can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Pyrazoles often act as inhibitors of enzymes involved in inflammatory processes and cancer progression. For instance, some derivatives have been identified as monoamine oxidase B (MAO-B) inhibitors, which can influence neurotransmitter levels and exhibit neuroprotective effects .

- Cytokine Modulation : By inhibiting the production of pro-inflammatory cytokines, DMIP may reduce inflammation and associated pain. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .

- Antioxidant Properties : Some studies suggest that pyrazoles possess antioxidant properties, which help mitigate oxidative stress in cells, further contributing to their anti-inflammatory effects .

Research Findings and Case Studies

Several studies have focused on the biological activity of DMIP and its derivatives:

Q & A

Basic: What are the common synthetic routes for preparing dimethyl 1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate, and what challenges arise during ester hydrolysis?

Answer:

The compound is typically synthesized via cycloaddition reactions using pyrazole precursors and esterification agents. For example, pyrazole dicarboxylates are often derived from reactions involving dimethylacetylenedicarboxylate (DMAD) and aryl sydnones . A key challenge lies in ester hydrolysis under basic conditions, as incomplete conversion or side reactions (e.g., decarboxylation) may occur. highlights failed attempts to hydrolyze ester groups of similar pyrazole derivatives using hydrazine hydrate in methanol/ethanol, suggesting competing decomposition pathways. To mitigate this, controlled pH conditions (e.g., mild acidic or buffered systems) and alternative nucleophiles (e.g., LiOH in THF/water) are recommended .

Advanced: How can regioselectivity issues in pyrazole functionalization be resolved during synthesis?

Answer:

Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. For instance, the 2-isopropylphenyl substituent in the target compound may direct electrophilic attacks to specific positions. demonstrates the use of substituent-directed cyclization (e.g., hydrazine reactions with chalcones) to control regiochemistry. Advanced techniques include computational modeling (DFT calculations) to predict reactive sites and employing protecting groups (e.g., tert-butyl esters) to block undesired positions .

Basic: What spectroscopic and crystallographic methods are optimal for characterizing this compound?

Answer:

Key techniques include:

- FT-IR : Identifies ester carbonyl stretches (~1700–1750 cm⁻¹) and pyrazole ring vibrations .

- NMR : ¹H and ¹³C NMR resolve substituent environments (e.g., isopropylphenyl proton splitting patterns) .

- X-ray crystallography : and emphasize its role in confirming molecular geometry, such as dihedral angles between pyrazole and aromatic rings, critical for structure-activity studies .

Advanced: How should researchers design experiments to evaluate environmental stability and degradation pathways?

Answer:

Environmental fate studies require a tiered approach:

Physicochemical profiling : Measure logP, aqueous solubility, and photolytic stability (e.g., HPLC-MS under UV light) .

Biotic degradation : Use microbial consortia or enzyme assays (e.g., esterases) to track metabolite formation .

Advanced analytics : Employ LC-QTOF-MS to identify transformation products and isotopic labeling to trace degradation pathways .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Antioxidant testing : DPPH radical scavenging or FRAP assays to assess redox activity .

- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to evaluate safety thresholds .

Advanced: How can conflicting data on reaction yields or biological activity be systematically analyzed?

Answer:

Replicate experiments : Use randomized block designs (as in ) to minimize batch variability .

Multivariate analysis : Apply ANOVA or PCA to identify confounding factors (e.g., solvent purity, temperature fluctuations) .

Cross-validation : Compare results with structurally analogous compounds (e.g., diethyl ester derivatives in ) to isolate substituent effects .

Advanced: What strategies optimize reaction conditions for scale-up without compromising yield?

Answer:

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify robust parameters .

- Continuous flow systems : Reduce side reactions via precise control of residence time and mixing efficiency .

- In situ monitoring : Use Raman spectroscopy or inline pH probes to track reaction progress dynamically .

Basic: How does the 2-isopropylphenyl group influence the compound’s electronic properties compared to other substituents?

Answer:

The isopropyl group introduces steric bulk, reducing ring planarity and altering π-π stacking interactions. Comparative studies in show that electron-donating groups (e.g., methoxy) increase pyrazole ring electron density, enhancing nucleophilic attack susceptibility. In contrast, bulky substituents like isopropyl may hinder electrophilic substitution, as seen in regioselective functionalization challenges .

Advanced: What methodologies assess the compound’s stability under physiological conditions?

Answer:

- Simulated biological fluids : Incubate in PBS (pH 7.4) or human serum at 37°C, followed by HPLC quantification of intact compound .

- Metabolic stability assays : Use liver microsomes (e.g., human S9 fraction) to identify cytochrome P450-mediated oxidation .

- Accelerated stability studies : Employ thermal stress (40–60°C) and humidity chambers (75% RH) to predict shelf-life .

Advanced: How can computational tools predict interactions between this compound and biological targets?

Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., COX-2) or receptors .

- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

- QSAR models : Correlate substituent descriptors (e.g., Hammett σ) with bioactivity data from to guide structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.